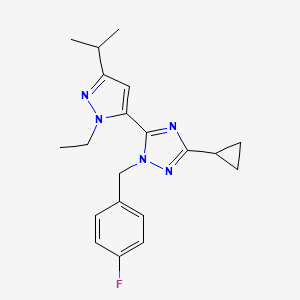

![molecular formula C17H15ClN2S B5511205 2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" belongs to a class of quinoline derivatives known for their diverse biological and chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, excluding drug use and dosage or side effects considerations.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, including cross-recyclization reactions and cyclocondensation processes. These methods are designed to introduce specific functional groups, facilitating the synthesis of targeted quinoline compounds (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

Molecular structure analysis using techniques such as DFT and TD-DFT/PCM calculations has been conducted on similar molecules. These studies provide insights into the optimized molecular structure, spectroscopic characterization, and the interpretation of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which leads to the formation of novel substituted quinolines. These reactions are pivotal for modifying the chemical structure and properties of the compounds (Mekheimer & Kappe, 1998).

Physical Properties Analysis

Studies on related quinoline derivatives have elucidated their polycrystalline nature in powder form and their transformation into nanocrystallites within an amorphous matrix upon thermal deposition. This analysis is crucial for understanding the material's physical behavior and its potential applications (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity, electronic interactions, and stabilization energies, have been extensively studied through NBO analysis and DFT calculations. These studies offer valuable information on the compounds' reactivity and potential utility in various chemical reactions (Wazzan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

A study conducted by Wazzan, Al-Qurashi, and Faidallah (2016) employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to analyze the molecular structure and spectroscopic characteristics of similar quinoline derivatives. Their research provides insights into the physical and chemical properties, such as electronic interactions and reactivity descriptors of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photovoltaic Applications

Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, focusing on their use in organic–inorganic photodiode fabrication. This research highlights the potential of quinoline derivatives in developing efficient energy conversion devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Research by Singh, Srivastava, and Quraishi (2016) on quinoline derivatives, including their corrosion inhibition capabilities for metals in acidic media, sheds light on the practical applications of these compounds in protecting materials from corrosion (Singh, Srivastava, & Quraishi, 2016).

Antimicrobial Activities

Nandeshwarappa et al. (2006) synthesized a series of thiopyrano[2,3-b]quinolines and evaluated their antimicrobial activities. Their findings contribute to the potential use of quinoline derivatives in developing new antimicrobial agents (Nandeshwarappa et al., 2006).

Synthesis and Reaction Studies

Mekheimer and Kappe (1998) focused on the synthesis of new quinoline-3-carbonitrile derivatives through nucleophilic substitution, expanding the understanding of the synthetic routes and chemical reactivity of these compounds (Mekheimer & Kappe, 1998).

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c18-15-7-5-12(6-8-15)11-21-17-14(10-19)9-13-3-1-2-4-16(13)20-17/h5-9H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTWMYWRYGBQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-benzylsulfanyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)